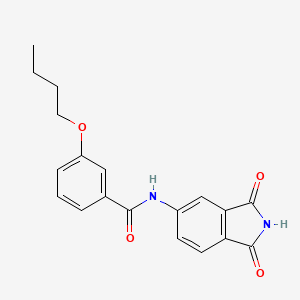

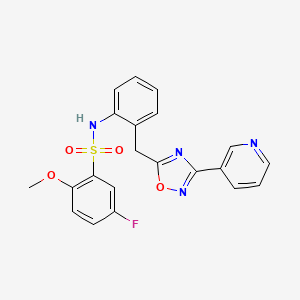

3-butoxy-N-(1,3-dioxoisoindol-5-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Green Synthesis and Radical Scavenging Activity

A study by Milovanović et al. (2020) highlighted the green synthesis of benzamide-dioxoisoindoline derivatives through ultrasound irradiation in water without a catalyst. This environmentally friendly method produced compounds with significant antioxidative potential, assessed by the DPPH test, indicating their potential as antioxidants in living cells (Milovanović et al., 2020).

Fluorescent Chemosensor for Cobalt(II) Ions

Liu et al. (2019) developed a highly selective fluorescent chemosensor based on 1,8-naphthalimide derivatives for detecting cobalt(II) ions in biological environments. This chemosensor showcased turn-on fluorescence enhancement with visual colorimetric response, demonstrating low toxic properties and good cell permeability, making it suitable for live cell imaging (Liu et al., 2019).

Anticancer Drug Development

Mokesch et al. (2015) synthesized a series of 1,3-dioxoindan-2-carboxamide-based complexes aiming to combine the advantages of half-sandwich complexes with the topoisomerase inhibiting properties of the ligand scaffold. These compounds were tested for cytotoxicity in human cancer cell lines, showing promising in vitro activity and potential as novel organometallic anticancer drugs (Mokesch et al., 2015).

Antiepileptic Activity

Research on novel phthalimide derivatives bearing amino acid conjugated anilines by Asadollahi et al. (2019) revealed their antiepileptic activity. These compounds, synthesized through a green chemistry approach, displayed significant seizure latency time in male mice, indicating potential for further investigation in antiepileptic drug development (Asadollahi et al., 2019).

Mécanisme D'action

Target of Action

It is known that isoindoline-1,3-dione derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

It is known that isoindoline-1,3-dione derivatives can exhibit diverse chemical reactivity, which may result in various interactions with their targets .

Biochemical Pathways

Isoindoline-1,3-dione derivatives have been found to have potential applications in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials . This suggests that these compounds could potentially affect a wide range of biochemical pathways.

Pharmacokinetics

It is known that isoindoline-1,3-dione derivatives can be used in the synthesis of certain drugs , suggesting that they may have favorable pharmacokinetic properties.

Result of Action

It is known that isoindoline-1,3-dione derivatives can exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound could potentially have a wide range of effects at the molecular and cellular level.

Action Environment

It is known that the synthesis of isoindoline-1,3-dione derivatives is a complex area, characterized by various methods, each offering unique advantages and challenges . This suggests that the action of these compounds could potentially be influenced by a variety of environmental factors.

Propriétés

IUPAC Name |

3-butoxy-N-(1,3-dioxoisoindol-5-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4/c1-2-3-9-25-14-6-4-5-12(10-14)17(22)20-13-7-8-15-16(11-13)19(24)21-18(15)23/h4-8,10-11H,2-3,9H2,1H3,(H,20,22)(H,21,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUEILZJSOXXFKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(Prop-2-enoylamino)ethyl]-1-(pyridine-4-carbonyl)piperidine-3-carboxamide](/img/structure/B2941193.png)

![3-({[(1-cyanocyclohexyl)(methyl)carbamoyl]methyl}amino)-N-cyclopropyl-4-methylbenzamide](/img/structure/B2941194.png)

![4-{[1,1'-Biphenyl]-4-yl}-6,7-dimethoxyquinoline-2-carboxylic acid](/img/structure/B2941195.png)

![8-(4-fluorophenyl)-N-(3-morpholinopropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2941205.png)

![N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2941208.png)

![N-(4-{[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino}phenyl)acetamide](/img/structure/B2941211.png)